molecular formula C16H13NO3 B8703258 3-Methoxy-1-phenyl-1H-indole-2-carboxylic acid CAS No. 85793-71-1

3-Methoxy-1-phenyl-1H-indole-2-carboxylic acid

Cat. No. B8703258
CAS RN: 85793-71-1
M. Wt: 267.28 g/mol
InChI Key: VUDOZMPZIKJIRP-UHFFFAOYSA-N
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Patent
US04803198

Procedure details

15 g of 2-chloro-N-methyl-pyridinium iodide in 150 ml of methylene chloride and 14 ml of triethylamine are added to 13.3 g of N-phenyl-3-methoxyindole-2-carboxylic acid, dissolved in 100 ml of methylene chloride, and the mixture is stirred at room temperature for one hour. 7.5 g of 3-(N,N-diethylamino)-2-hydroxypropylamine are then added, and the mixture is stirred at room temperature for a further 3 hours. The reaction solution is added to water and the mixture is extracted with methylene chloride. The organic phase is washed with dilute sodium hydroxide solution and water, dried and evaporated. The resulting oily title compound is converted into its hydrochloride in a manner corresponding to that in Example 1. Melting point: 148°-150° C., yield: 12 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].ClC1C=CC=C[N+]=1C.[C:10]1([N:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([O:25][CH3:26])=[C:17]2[C:27](O)=[O:28])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:30]([N:32]([CH2:35][CH:36]([OH:39])[CH2:37][NH2:38])[CH2:33][CH3:34])[CH3:31].O>C(Cl)Cl.C(N(CC)CC)C>[CH2:30]([N:32]([CH2:35][CH:36]([OH:39])[CH2:37][NH:38][C:27]([C:17]1[N:16]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:24]2[C:19]([C:18]=1[O:25][CH3:26])=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:28])[CH2:33][CH3:34])[CH3:31] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[I-].ClC1=[N+](C=CC=C1)C
Name
Quantity
13.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=C(C2=CC=CC=C12)OC)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)N(CC)CC(CN)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with dilute sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N(CC)CC(CNC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.